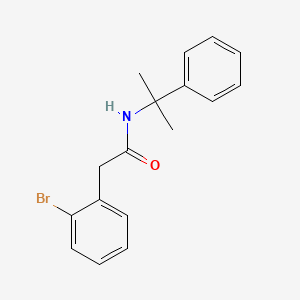

2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide" is a brominated aromatic acetamide with potential relevance in various chemical and biological contexts. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can offer insights into the properties and reactivity of the compound .

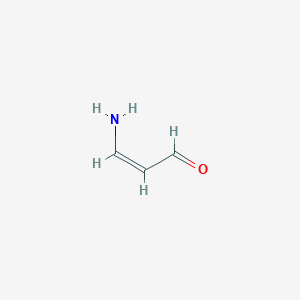

Synthesis Analysis

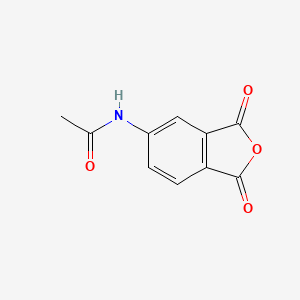

The synthesis of related brominated acetamide compounds involves solid-state reactions facilitated by microwave irradiation, as described in the synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions. Another related compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized through alkylation and nitration of p-acetamidophenol, suggesting that similar multi-step synthetic routes could be employed .

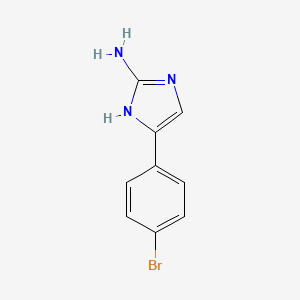

Molecular Structure Analysis

The molecular structure of brominated acetamide derivatives has been elucidated using techniques such as IR, NMR, and X-ray single-crystal diffraction . For instance, the crystal structure of N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide was analyzed, revealing intermolecular Br⋯Br interactions . Similarly, the title compound "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" exhibits a significant dihedral angle between the bromophenyl fragment and the acetamide unit, as well as between the two benzene rings, which could imply a certain degree of steric hindrance or conformational preference in "this compound" .

Chemical Reactions Analysis

The reactivity of brominated acetamide compounds can be inferred from their interactions with other chemical species. For example, the presence of a bromine atom in the aromatic ring could make these compounds suitable for further functionalization through nucleophilic aromatic substitution reactions. The antimicrobial activity assessment of some derivatives indicates that these compounds can interact with biological targets, which could be relevant for the design of new pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamide derivatives can be diverse, depending on their specific structure. The intermolecular interactions, such as hydrogen bonds and C-H⋯π contacts, play a crucial role in the crystal packing and stability of these compounds . The presence of electron-withdrawing groups like nitro or bromine can affect the chemical shifts in NMR spectroscopy, as observed in the o-nitroacetanilide derivatives . These insights can be extrapolated to predict the properties of "this compound," such as solubility, melting point, and reactivity.

Scientific Research Applications

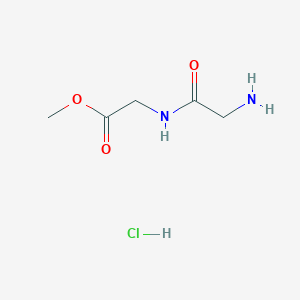

Synthesis and Biological Activity

- Anticonvulsant and Antidepressant Activities : Studies have synthesized derivatives related to the compound , showing significant anticonvulsant and antidepressant activities. These derivatives have been explored for their potential in treating neurological disorders through various bioassays, including the forced swimming test in mice and the pentylenetetrazole (anti-PTZ) test for anticonvulsant activities (Xie et al., 2013).

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : The synthesis of novel sulphonamide derivatives of related acetamide compounds has shown promising antimicrobial activity. These synthesized compounds exhibit significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).

Molecular Interaction Studies

- Density Functional Theory (DFT) Study : Acetamide derivatives have been studied using DFT to understand their interaction with biological molecules, particularly in the context of anti-HIV drugs. These studies explore the local reactivity and bonding mechanisms, providing insights into the molecular basis of drug action and interaction with biological targets (Oftadeh et al., 2013).

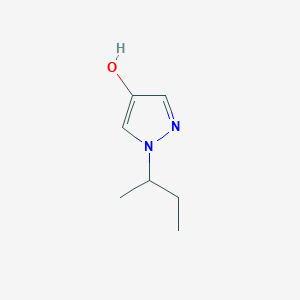

Structural and Physical Chemistry

- Molecular Structure Elucidation : The structural elucidation of acetamide derivatives, including those with bromophenyl groups, is critical for understanding their physical and chemical properties. X-ray diffraction analysis and quantum chemistry calculations have been used to investigate the molecular geometry and radical scavenging activities of these compounds, offering a deeper understanding of their antioxidant properties (Boudebbous et al., 2021).

properties

IUPAC Name |

2-(2-bromophenyl)-N-(2-phenylpropan-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,14-9-4-3-5-10-14)19-16(20)12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHLWSVXEIUHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519348 |

Source

|

| Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76440-32-9 |

Source

|

| Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)